

# Technical Guide: Methyl 2- ((phenoxyacetyl)amino)benzoate

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## Compound of Interest

Compound Name:	METHYL 2- ((PHENOXYACETYL)AMINO)BEN ZOATE
CAS No.:	101284-14-4
Cat. No.:	B403061

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## Chemoinformatics, Synthesis, and Structural Applications

### Part 1: Chemoinformatics Core Identity & SMILES Codes

The target compound, **methyl 2-((phenoxyacetyl)amino)benzoate** (CAS: 101284-14-4), is an -acylated anthranilic acid derivative. It serves as a critical intermediate in the synthesis of heterocyclic scaffolds, particularly quinazolinones.[1]

Format	Code / Value
Canonical SMILES	<chem>COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C C=C2</chem>
Isomeric SMILES	<chem>COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C C=C2</chem>
InChI Key	DJNDEMVS WN RGSC-UHFFFAOYSA-N
Molecular Formula	
Molecular Weight	285.30 g/mol

## Structural Dissection

The molecule comprises three distinct pharmacophoric/synthetic domains:

- Anthranilate Core: A benzene ring substituted ortho-ly with an amino and a methyl ester group.[1] This motif dictates the molecule's tendency toward intramolecular cyclization.[1]
- Linker: An acetamido bridge ( ) providing flexibility and hydrogen bond donation capability.[1]
- Phenoxy Tail: A lipophilic phenyl ether moiety that enhances membrane permeability and hydrophobic interactions in protein binding pockets.[1]

## Part 2: Synthetic Architecture & Mechanism

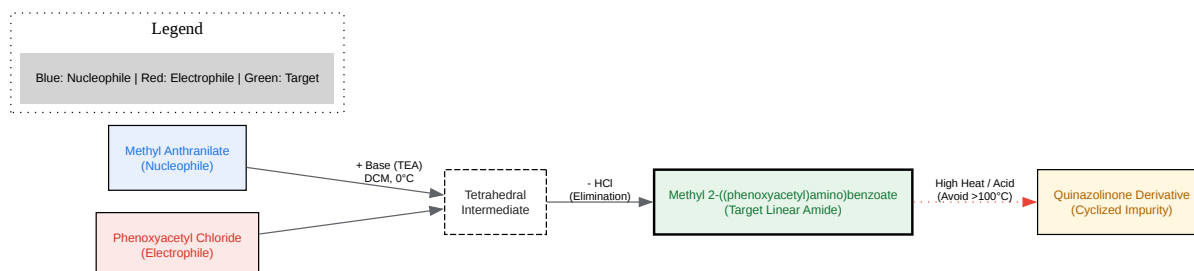
### Retrosynthetic Analysis

To synthesize this molecule with high fidelity, one must recognize it as an amide formed between an aniline of lowered nucleophilicity (methyl anthranilate) and an activated carboxylic acid derivative (phenoxyacetyl chloride).

Direct coupling using carboxylic acids (phenoxyacetic acid) often requires coupling reagents (EDC/HATU) due to the electron-withdrawing effect of the ortho-ester on the aniline nitrogen. Therefore, the Acid Chloride Method is preferred for scalability and atom economy.[1]

### Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis and the competing cyclization pathway that must be controlled.



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Figure 1: Synthetic pathway for **methyl 2-((phenoxyacetyl)amino)benzoate** showing the critical divergence between the linear amide product and the cyclized quinazolinone side-product.<sup>[2]</sup>

## Part 3: Experimental Protocol (Self-Validating)

### Scientific Rationale

The primary challenge in this synthesis is the reduced nucleophilicity of the amino group in methyl anthranilate due to resonance with the ester carbonyl and the benzene ring.<sup>[1]</sup> Furthermore, the resulting product contains an ester and an amide in ortho positions, creating a high risk of cyclization to 2-(phenoxyethyl)quinazolin-4(3H)-one if heated excessively.

Control Strategy:

- Temperature Control: Maintain reaction < 25°C to prevent cyclization.
- Base Selection: Triethylamine (TEA) or Pyridine acts as an HCl scavenger to drive the equilibrium forward without hydrolyzing the methyl ester.<sup>[1]</sup>
- Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize the reactants while allowing easy aqueous workup.<sup>[1]</sup>

## Step-by-Step Methodology

### Reagents:

- Methyl anthranilate (1.0 eq, 10 mmol, 1.51 g)
- Phenoxyacetyl chloride (1.1 eq, 11 mmol, 1.88 g)
- Triethylamine (1.2 eq, 12 mmol, 1.67 mL)
- Dichloromethane (DCM) (anhydrous, 30 mL)

### Workflow:

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl<sub>2</sub>), dissolve Methyl anthranilate (1.51 g) in anhydrous DCM (20 mL).
- Base Addition: Add Triethylamine (1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions during the exothermic addition of acid chloride.<sup>[1]</sup>
- Acylation: Dilute Phenoxyacetyl chloride (1.88 g) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.
  - Validation Point: Monitor via TLC (Hexane:EtOAc 3:1).<sup>[1]</sup> The fluorescent spot of methyl anthranilate ( ) should disappear, replaced by a lower product spot.<sup>[1]</sup>
- Quench & Workup: Pour the reaction mixture into cold water (50 mL). Separate the organic layer.<sup>[1]</sup>
- Wash: Wash the organic layer successively with:

- 1M HCl (2 x 20 mL) – Removes unreacted amine and TEA.
- Sat.  
(2 x 20 mL) – Neutralizes residual acid.
- Brine (1 x 20 mL).
- Isolation: Dry the organic layer over anhydrous  
, filter, and concentrate under reduced pressure (rotary evaporator).
- Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 85–92% as a white to off-white crystalline solid.[1]

## Part 4: Biological & Medicinal Applications[1][4][5] [6]

### The "Privileged Scaffold" Concept

While **methyl 2-((phenoxyacetyl)amino)benzoate** exhibits modest biological activity on its own (potential anti-inflammatory properties similar to fenamates), its primary value in drug discovery is as a precursor to quinazolinones.

The ortho-arrangement of the amide and ester allows for a "double-electrophile" cyclization.[1] Reaction with amines or hydrazines transforms this linear molecule into dihydroquinazolinones, a class of heterocycles found in:

- Sedatives/Hypnotics: Methaqualone analogs.[1]
- Anticancer Agents: rEGFR inhibitors.[1]
- Anti-inflammatory Agents: COX-2 inhibitors.[1]

### Comparative Data: Linear vs. Cyclized

Researchers must distinguish the linear precursor from the cyclized artifact.[1]

Property	Linear Precursor (Target)	Cyclized Artifact (Quinazolinone)
Structure	Open Chain Amide/Ester	Fused Heterocycle
IR Spectrum	Two Carbonyl peaks:~1690 cm <sup>-1</sup> (Amide)~1720 cm <sup>-1</sup> (Ester)	One broad/split Carbonyl peak:~1670-1680 cm <sup>-1</sup> (Lactam)
H-NMR	Distinct singlet (~3.8 ppm)	Absent peak (lost as MeOH)
Solubility	High in organic solvents	Lower solubility (planar stacking)

## References

- PubChem. (2023).[1] Compound Summary: Methyl 2-(2-phenoxyacetamido)benzoate. National Library of Medicine.[1] Retrieved from [\[Link\]](#)
- Connors, K. A. (1990).[1] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Reference for nucleophilic acyl substitution mechanisms).
- Wulfman, D. S., & Cooper, C. F. (1978).[1] Synthesis of Quinazolinones from Anthranilic Acid Derivatives. *Synthesis*, 1978(12), 924-925. (Reference for the cyclization pathways of N-acyl anthranilates).

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## Sources

- [1. fluorochem.co.uk](http://1.fluorochem.co.uk) [[fluorochem.co.uk](http://fluorochem.co.uk)]
- [2. PubChemLite - Methyl 4-\(\(2-\(2-\(\(\(4-ethoxybenzoyl\)amino\)acetyl\)carbohydrazonoyl\)phenoxy\)methyl\)benzoate \(C27H27N3O6\)](#)

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